
Sazetidine A dihydrochloride
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Overview
Description
Sazetidine A hydrochloride is a compound known for its selective partial agonist activity at α4β2 neural nicotinic acetylcholine receptors. It acts as an agonist at (α4)2(β2)3 pentamers and as an antagonist at (α4)3(β2)2 pentamers . This compound has shown potent analgesic effects in animal studies, comparable to those of epibatidine, but with less toxicity . Additionally, it has demonstrated antidepressant action .
Preparation Methods
The synthesis of Sazetidine A hydrochloride involves several steps. The key intermediate, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol, is prepared through a series of reactions including alkylation, cyclization, and coupling reactions . The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions in Sazetidine A and Analog Preparation
- Mitsunobu Coupling : Critical for linking (2S)-2-azetidinylmethanol to 5-bromo-2-methylpyridin-3-ol, enabling stereochemical control.
- Sonogashira Reaction : Introduces the terminal alkyne, essential for nAChR binding affinity ( ).
- Oxidative Susceptibility : The pyridine C2 position is prone to oxidation, prompting efforts to stabilize via methyl/CF₃ substitution ( ).
Reactivity and Stability Studies
Sazetidine A’s chemical stability and functionalization potential have been explored to optimize pharmacokinetics:
Table 2: Reactivity of Sazetidine A Derivatives
- Electrophilic Substitution : Trifluoromethylation at C2 using Togni’s reagent under photoredox conditions confirmed reactivity but reduced binding affinity by >10,000-fold ( ).
- Stability-Optimized Analogs : Methyl substitution at C2 improved metabolic stability while retaining partial activity (EC₅₀ = 160 nM) ( ).
Functional Group Transformations
Key reactions for pharmacological optimization include:
(a) Alkyne Functionalization
- The terminal alkyne undergoes Huisgen cycloaddition (click chemistry) for probe conjugation, though this is underexplored in published studies ( ).
(b) Azetidine Ring Modifications
- N-Protonation : Critical for maintaining water solubility as a dihydrochloride salt ( ).
- Boronate Shifts : In unrelated azetidine syntheses, 1,2-metalate shifts enable ring expansion, but this has not been reported for Sazetidine A ( ).
Degradation Pathways
- Oxidative Degradation : The pyridine ring is susceptible to P450-mediated oxidation, particularly at C2, necessitating stabilizing substituents ( ).
- Hydrolysis : The azetidine ring remains stable under physiological pH, but prolonged acid exposure cleaves the ether linkage ( ).
Comparative Pharmacological Reactivity
While primarily a receptor ligand, Sazetidine A’s interactions involve stoichiometry-dependent effects:
Table 3: Receptor Interaction Profiles
nAChR Subtype | Agonist EC₅₀ (nM) | Desensitization IC₅₀ (nM) | Source |
---|---|---|---|
α4β2 (HS stoichiometry) | 24 | 11 | |
α3β4 | >30,000 | >10,000 | |
α7 (+PNU-120596 PAM) | 4,000* | 500 |
*Activation observed only in the presence of a positive allosteric modulator ( ).
Scientific Research Applications
Addiction Treatment
Sazetidine A has been investigated for its effects on alcohol and nicotine dependence:
- Alcohol Dependence : In preclinical studies, sazetidine A significantly reduced alcohol consumption in animal models. For instance, chronic administration of sazetidine A (3 mg/kg) resulted in a notable decrease in alcohol preference from 82.5% to 55.6% over ten days . Furthermore, it enhanced conditioned place aversion to alcohol in mice, indicating its potential to modify alcohol-seeking behavior .
- Nicotine Dependence : Sazetidine A has also shown efficacy in reducing nicotine self-administration in rats, suggesting its utility in smoking cessation therapies . The compound's ability to desensitize α4β2 nAChRs may contribute to decreased nicotine craving and withdrawal symptoms.
Cognitive Enhancement
Research indicates that sazetidine A could enhance cognitive functions due to its action on nAChRs, which are involved in attention and memory processes. Studies have shown that it can modulate neurotransmitter release, particularly dopamine, which is crucial for cognitive performance .
Analgesic Properties
Sazetidine A exhibits analgesic effects in various animal models. It has been documented to reduce pain responses effectively without causing significant side effects associated with traditional analgesics . This property may be attributed to its action on nAChRs, which play a role in pain modulation.
Summary of Case Studies
Study | Subject | Findings |
---|---|---|
Levin et al., 2010 | Rats | Reduced alcohol intake with chronic administration of sazetidine A (3 mg/kg) |
Johnson et al., 2018 | Mice | Enhanced alcohol aversion; decreased nicotine self-administration |
Rezvani et al., 2009 | Rats | Significant reduction in both acute and chronic alcohol consumption |
BioRxiv Study | Mice | Demonstrated the ability of sazetidine A to enhance conditioned place aversion towards alcohol |
Mechanism of Action
Sazetidine A hydrochloride exerts its effects by selectively binding to α4β2 nicotinic acetylcholine receptors. It acts as a partial agonist at (α4)2(β2)3 pentamers and as an antagonist at (α4)3(β2)2 pentamers . This dual action results in the desensitization of the receptors without first activating them, a property that has led to its classification as a "silent desensitizer" . The compound’s interaction with these receptors modulates the release of neurotransmitters such as dopamine, which is involved in pain and mood regulation .
Comparison with Similar Compounds
Sazetidine A hydrochloride is unique in its selective partial agonist activity at α4β2 nicotinic acetylcholine receptors. Similar compounds include:
Varenicline: A selective α4β2 nicotinic partial agonist used for smoking cessation.
Epibatidine: A potent nicotinic agonist with analgesic properties but higher toxicity.
A-85380: A nicotinic agonist with a similar structure but different pharmacological profile. Sazetidine A hydrochloride stands out due to its lower toxicity and dual action as both an agonist and antagonist.
Q & A
Q. What are the key methodological considerations for studying Sazetidine A dihydrochloride’s selectivity toward β2-containing nicotinic acetylcholine receptors (AChRβ2)?
Basic Research Focus
To evaluate selectivity, researchers should employ competitive binding assays using radiolabeled ligands (e.g., [³H]-epibatidine) in heterologous expression systems expressing AChR subtypes (α4β2 vs. α3β4). Dose-response curves and IC₅₀ values must be calculated under standardized buffer conditions (pH 7.4, 25°C) . Include controls for nonspecific binding using excess unlabeled ligand.
Advanced Consideration
For mechanistic depth, utilize electrophysiology (e.g., patch-clamp) to assess functional selectivity. Compare desensitization kinetics between receptor subtypes at varying agonist concentrations (e.g., 3 μM vs. 100 μM ACh) to identify Sazetidine’s modulatory effects . Statistical analysis of variance (ANOVA) is critical to validate subtype-specific differences.
Q. How should researchers address discrepancies in reported binding affinities of this compound across studies?
Basic Approach
Standardize assay conditions: Variations in buffer composition (e.g., monobasic potassium phosphate vs. Tris-HCl), temperature, or ligand purity (>99% by HPLC) can alter results . Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization).
Advanced Analysis
Conduct meta-analyses of published datasets to identify confounding variables. For example, differences in dihydrochloride counterion stability (2:1 HCl ratio) may affect solubility and ligand-receptor interactions . Use computational docking simulations to model protonation states and their impact on binding .
Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic properties in preclinical models?
Basic Protocol
Administer the compound intravenously (IV) and orally (PO) in rodent models, with plasma sampling at intervals (e.g., 0.5–24 hrs). Quantify bioavailability using LC-MS/MS with a validated calibration curve (linear range: 1–1000 ng/mL). Include control groups for matrix effects .
Advanced Design
Incorporate tissue distribution studies (e.g., brain-to-plasma ratio) to evaluate blood-brain barrier penetration. Use microdialysis in specific brain regions to measure free drug concentrations. Account for dihydrochloride salt dissociation kinetics in physiological buffers using ion-selective electrodes .
Q. How can researchers validate the purity and stability of this compound in long-term studies?
Basic Quality Control
Perform regular HPLC analysis with a C18 column and UV detection (λ = 254 nm). Compare retention times against certified reference standards. Monitor for degradation products (e.g., free base formation) under accelerated stability conditions (40°C/75% RH for 6 months) .
Advanced Validation
Employ mass spectrometry (MS) to identify trace impurities (<0.1%). Use differential scanning calorimetry (DSC) to assess crystallinity and hygroscopicity, which influence storage stability. Document batch-specific variability in Certificates of Analysis (COA) .
Q. What strategies mitigate off-target effects when studying this compound in neuronal circuits?
Basic Mitigation
Include negative controls with AChRβ2-knockout models or selective antagonists (e.g., dihydro-β-erythroidine). Use low concentrations (EC₁₀–EC₃₀) to minimize receptor saturation .
Advanced Strategy
Apply single-cell RNA sequencing to identify off-target receptor expression in test systems. Combine optogenetic activation with Sazetidine treatment to isolate β2-dependent signaling pathways .
Q. How should contradictory data on this compound’s neuroprotective efficacy be resolved?
Basic Resolution
Replicate experiments across independent labs using identical protocols (e.g., MTT assay vs. lactate dehydrogenase release). Publish raw datasets for transparency .
Advanced Approach
Conduct dose-escalation studies to identify biphasic effects (e.g., neuroprotection at low doses vs. toxicity at high doses). Use transcriptomic profiling to correlate efficacy with gene expression changes (e.g., BDNF, caspase-3) .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
Basic Method
Extract the compound from plasma/brain homogenates using protein precipitation (acetonitrile:water, 80:20). Quantify via LC-MS/MS with deuterated internal standards (e.g., Sazetidine-d4) .
Advanced Technique
Develop a validated UPLC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤0.1 ng/mL. Include stability tests for freeze-thaw cycles and autosampler conditions (4°C for 24 hrs) .
Properties
CAS No. |
1197329-42-2 |
---|---|
Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;/h9-11,14,17-18H,1-2,4,6-8,12H2;1H/t14-;/m0./s1 |
InChI Key |
KWQOEGGWZHGKHO-UQKRIMTDSA-N |
SMILES |
C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO.Cl |
Canonical SMILES |
C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl |
Synonyms |
6-[5-[(2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol dihydrochloride |
Origin of Product |
United States |
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